molecular formula C13H18BrNO B8317081 2-bromo-N-mesityl-2-methylpropanamide

2-bromo-N-mesityl-2-methylpropanamide

Cat. No. B8317081
M. Wt: 284.19 g/mol
InChI Key: MYYQDYKBBFALTI-UHFFFAOYSA-N
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Description

2-bromo-N-mesityl-2-methylpropanamide is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-bromo-2-methyl-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C13H18BrNO/c1-8-6-9(2)11(10(3)7-8)15-12(16)13(4,5)14/h6-7H,1-5H3,(H,15,16)

InChI Key

MYYQDYKBBFALTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)(C)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-2-methylpropanoyl bromide (4.50 g, 19.57 mmol) was added to a mixture of 2,4,6-trimethylaniline (2.41 g, 17.78 mmol), triethylamine (3.60 g, 35.56 mmol), and CH2Cl2 (20 ml) at 0° C. under Ar atmosphere. The cooling bath was removed after the addition was completed, and the reaction mixture was stirred at room temperature for 1.5 hour, after which time the mixture was diluted with CH2Cl2 (20 ml) and added aqueous solution of NH4Cl. After the aqueous phase was separated, the organic layer was washed with brine and dried over anhydrous MgSO4. Filtration and concentration of the filtrate gave 2-bromo-N-mesityl-2-methylpropanamide as a pale yellow solid (5.05 g, 17.78 mmol, 100%). A solution of this amide (284 mg, 1.00 mmol) in dry THF (5 ml) was added to a mixture of sodium hydride (60% in mineral oil, 80 mg, 2.00 mmol), aniline (112 mg, 1.20 mmol) and THF (5 ml), and the resulting mixture was stirred for overnight at room temperature. The mixture was then added an aqueous solution of NH4Cl (15 ml), extracted with ethyl acetate (20 ml×2), and the combined organic layer was washed with brine then dried over anhydrous Na2SO4. After filtration, the filtrate was concentrated under vacuum, and the residue was purified by column chromatography on silica (eluent: Hexane/Ethyl acetate=5/1˜4/1) to give the amide as a white solid (255 mg, 0.86 mmol, Y=86%). 1H NMR (300 MHz, CDCl3): δ 8.35 (s, 1H), 7.25-7.17 (m, 2H), 6.84-6.71 (m, 5H), 3.98 (s, 1H), 2.23 (s, 3H), 2.11 (s, 6H), 1.63 (s, 6H). 13C NMR (75 MHz, CDCl3): δ 173.8, 144.5, 136.4, 134.8, 131.0, 129.0, 119.2, 116.2, 58.4, 26.2, 20.8, 18.6. IR: 3341 (m), 3310 (s), 2987 (w), 1666 (s), 1607 (m), 1488 (s), 1376 (m), 1318 (m), 1264 (m), 1210 (m), 1162 (m), 850 (m), 749 (s), 696 (m) cm−1. HRMS Calc'd for C19H24N2O: 297.1967. Meas: 297.1956.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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